molecular formula C12H17NO4 B4238504 N-(3,4,5-trimethoxyphenyl)propanamide

N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No. B4238504
M. Wt: 239.27 g/mol
InChI Key: CUALVRRHODOLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trimethoxyphenyl)propanamide, also known as TMA-6, is a chemical compound that belongs to the phenethylamine family. TMA-6 is a synthetic psychedelic drug that has gained popularity in the scientific community due to its potential therapeutic applications. The compound is known to induce profound changes in consciousness and has been studied for its potential use in treating mental health conditions such as depression, anxiety, and addiction.

Scientific Research Applications

Antitumor Activity

N-(3,4,5-trimethoxyphenyl)propanamide derivatives have shown promise in cancer research. For instance, compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide have exhibited significant broad-spectrum antitumor activity, with mean GI50 values demonstrating potent efficacy against various cancer cell lines (Al-Suwaidan et al., 2016). Similarly, another study synthesized a series of related compounds that showed extensive antitumor efficiency against numerous cell lines belonging to different tumor subpanels (Mohamed et al., 2016).

Molecular Docking Studies

Molecular docking studies are an integral part of understanding how these compounds interact at the molecular level. For example, compounds were docked into the ATP binding site of EGFR-TK, showing a similar binding mode to erlotinib, indicating potential as B-RAF kinase inhibitors for melanoma cell lines (El-Azab et al., 2017).

Environmental Impact

Studies have also examined the environmental impact of related compounds. For instance, the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system were studied, highlighting the ecological considerations of such compounds (Perera et al., 1999).

Herbicidal Activity

The herbicidal activity of related compounds has been a focus of research as well. For instance, the herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was explored, demonstrating the agricultural applications of these chemicals (Liu et al., 2008).

Antinarcotic Agents

N-(3,4,5-trimethoxyphenyl)propanamide derivatives have also been evaluated as potential antinarcotic agents. A study involving the synthesis and biological evaluation of such compounds showed strong inhibitory effects on morphine withdrawal syndrome in mice (Jung et al., 2009).

Anticonvulsant Studies

Exploring further medical applications, compounds like N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, which are structurally related to N-(3,4,5-trimethoxyphenyl)propanamide, were synthesized and tested for anticonvulsant activity, showing potential as treatments for epilepsy (Önkol et al., 2004).

Cholinesterase Inhibitory Activity

In the realm of neurodegenerative diseases, 3,4,5-trimethoxycinnamates, related to N-(3,4,5-trimethoxyphenyl)propanamide, have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, important in the context of Alzheimer’s disease (Kos et al., 2021).

Photocatalytic Degradation

The photocatalysed degradation of anilides, including compounds like N-(3,4-dichlorophenyl)propanamide, has been examined, highlighting the importance of understanding the environmental fate of such chemicals (Sturini et al., 1997).

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUALVRRHODOLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-trimethoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3,4,5-trimethoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3,4,5-trimethoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3,4,5-trimethoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(3,4,5-trimethoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.